molecular formula C5H10FNO2S B599572 (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid CAS No. 199526-45-9

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid

Cat. No.: B599572
CAS No.: 199526-45-9
M. Wt: 167.198
InChI Key: REVAVDAFEFRPLL-BYPYZUCNSA-N
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Description

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is a fluorinated derivative of L-homocysteine, an amino acid that plays a crucial role in the metabolism of methionine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid typically involves the use of S-adenosyl-L-homocysteine and fluoromethyl iodide. The reaction is catalyzed by halide methyltransferases, which facilitate the transfer of the fluoromethyl group to the sulfur atom of L-homocysteine . The reaction conditions generally include mild temperatures and neutral pH to ensure the stability of the fluorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as engineered human methionine adenosyltransferase, has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid, commonly referred to as L-Homocysteine, S-(fluoromethyl)-, is an amino acid derivative with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

  • Molecular Formula : C5_5H10_{10}FNO2_2S
  • Molar Mass : 167.2 g/mol
  • CAS Number : 199526-45-9

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the fluoromethylsulfanyl group enhances its reactivity and potential binding affinity to target proteins.

Target Interactions

  • Integrin Antagonism : Similar compounds have been studied for their role as integrin antagonists, which are critical in cell adhesion and signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development.
  • Anticancer Effects : Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation, although specific data on this compound is limited.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial effects of various amino acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
  • Cancer Cell Proliferation Inhibition :
    • In vitro experiments demonstrated that the compound could reduce the growth of certain cancer cell lines by inducing apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AnticancerReduction in cancer cell proliferation
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

IUPAC Name

(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVAVDAFEFRPLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCF)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCF)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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